molecular formula C22H24BrN3O3S B11220164 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B11220164
M. Wt: 490.4 g/mol
InChI Key: VRBWQBPDDDGUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolinone core substituted with a bromine atom at position 6, a sulfanylidene group at position 2, and a hexanamide chain linked to a 4-methoxyphenylmethyl group. The bromine enhances halogen bonding with biological targets, while the sulfanylidene group contributes to tautomerism, influencing electronic properties . The hexanamide chain provides flexibility for target engagement, and the 4-methoxy group improves lipophilicity, balancing solubility and membrane permeability .

Properties

Molecular Formula

C22H24BrN3O3S

Molecular Weight

490.4 g/mol

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

InChI

InChI=1S/C22H24BrN3O3S/c1-29-17-9-6-15(7-10-17)14-24-20(27)5-3-2-4-12-26-21(28)18-13-16(23)8-11-19(18)25-22(26)30/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,30)

InChI Key

VRBWQBPDDDGUMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The most widely employed method involves cyclizing 5-bromoanthranilic acid with carbonyl sources. In a representative procedure, 5-bromoanthranilic acid (34.72 g, 0.16 mol) is dissolved in pyridine (100 mL) and reacted with o-aminobenzoyl chloride (24.8 g, 0.16 mol) at room temperature for 30 minutes. This yields 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, which is subsequently refluxed with hydrazine hydrate (75 mL) at 120–130°C for 3 hours to form the quinazolinone scaffold. The reaction mechanism proceeds via nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization (Fig. 1).

Table 1: Comparative Analysis of Cyclization Methods

ParameterPyridine-MediatedTEOA/NaCl Catalyzed
Reaction Time30 minutes2–4 hours
TemperatureRoom temperatureReflux (100°C)
Yield75%89–92%
Environmental ImpactHigh (pyridine waste)Low (aqueous media)

The triethanolamine (TEOA)/NaCl system offers a greener alternative, achieving 89–92% yields in aqueous media under reflux. NaCl enhances hydrophobic interactions, stabilizing intermediates and reducing side reactions.

Bromination and Sulfur Incorporation Strategies

Bromination of the Quinazolinone Core

Direct bromination using N-bromosuccinimide (NBS) in chloroform at 0–5°C introduces the bromine atom at the 6-position. This method avoids over-bromination, a common issue with elemental bromine. Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) confirms complete conversion within 2 hours.

Introduction of the Sulfanylidene Group

Thiourea serves as the sulfur source, reacting with the quinazolinone intermediate in ethanol under reflux. The thione tautomer stabilizes through resonance, forming the 2-sulfanylidene moiety. Alternatively, Lawesson’s reagent in toluene at 110°C achieves comparable results but requires rigorous moisture control.

Amide Coupling with N-[(4-Methoxyphenyl)methyl]hexanamide

The final step involves coupling the quinazolinone derivative with N-[(4-methoxyphenyl)methyl]hexanamide using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dichloromethane. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the primary amine to form the amide bond.

Critical Parameters for Coupling:

  • Molar Ratio: 1:1.2 (quinazolinone:amine) to drive completion.

  • Solvent Choice: Dichloromethane > DMF due to lower side-product formation.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity.

Industrial-Scale Optimization and Green Chemistry

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves yield consistency. A pilot study demonstrated a 12% increase in overall yield (78% → 90%) by optimizing residence time and temperature gradients.

Solvent Recycling and Waste Reduction

The TEOA/NaCl catalytic system enables aqueous workup, reducing dichloromethane usage by 70%. Distillation recovers >85% of pyridine and ethanol, lowering production costs.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy: Key peaks include ν(C=O) at 1,680 cm⁻¹, ν(C-Br) at 560 cm⁻¹, and ν(N-H) at 3,300 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 7.25–7.18 (m, aromatic H), δ 5.64 (s, NH₂), δ 3.78 (s, OCH₃).

  • Mass Spectrometry: ESI-MS m/z 490.42 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, indicating ≥98% purity .

Chemical Reactions Analysis

Types of Reactions

6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The bromine atom in the quinazolinone core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the quinazolinone core.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that are typical of quinazolinone derivatives:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation, potentially leading to its use as an anticancer agent.
  • Antimicrobial Properties : Quinazolinone derivatives have demonstrated antibacterial activity against various strains, indicating that this compound may possess similar effects.
  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation.

Applications in Research

The compound's unique structural characteristics enable several applications in scientific research:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
  • Biological Studies : Researchers can utilize this compound to explore its interactions with biological macromolecules, aiding in understanding its pharmacological properties.
  • Industrial Applications : The compound may be investigated for developing new materials with unique properties, such as polymers or coatings.

Case Studies and Research Findings

Several studies have highlighted the potential of quinazolinone derivatives, including this compound:

  • Anticancer Studies : Research has indicated that related compounds exhibit significant anticancer activity by modulating cell signaling pathways through kinase inhibition .
  • Antimicrobial Research : Investigations into similar quinazolinone derivatives have shown promising results against various bacterial strains, suggesting that this compound could follow suit .
  • Enzyme Inhibition Studies : Detailed studies have been conducted to evaluate the inhibitory effects on enzymes crucial for physiological processes, paving the way for potential therapeutic applications in treating diseases linked to these enzymes.

Mechanism of Action

The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine and sulfur atoms may also play a role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Modifications in the Amide-Linked Substituent

  • However, the shorter ethyl chain may reduce conformational flexibility compared to the hexanamide chain .
  • N-(2-Methoxybenzyl) variant () : A shorter butanamide chain and 2-methoxy substitution reduce steric bulk, possibly improving binding to shallow active sites but lowering metabolic stability due to increased exposure to oxidative enzymes .

Quinazolinone Core Modifications

  • However, the added oxygen atoms may reduce cell permeability .
  • Morpholin-4-yl-substituted variant () : A morpholine ring at position 6 improves aqueous solubility due to its polar nature, which could enhance bioavailability. The 4-methylphenyl group reduces polarity compared to the 4-methoxy group, affecting distribution .

Chain Length and Functional Group Variations

  • Piperazine-containing analog () : The piperazine ring introduces basicity, enabling salt formation and improved solubility. The hexanamide chain length matches the target compound, suggesting similar pharmacokinetic profiles .

Biological Activity

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a quinazolinone derivative that shows promising biological activity. Quinazolinone compounds are recognized for their diverse pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. This article explores the biological activity of this specific compound, synthesizing relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C22H24BrN3O3S, with a molecular weight of 490.4 g/mol. Its structure features a quinazolinone core , a hexanamide linkage , and a methoxyphenyl group , which contribute to its potential biological activities and applications in medicinal chemistry.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Preliminary investigations indicate that this compound may exhibit significant antibacterial activity. Related compounds have demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Klebsiella pneumoniaeModerate

The mechanism of action is believed to involve inhibition of bacterial enzymes or disruption of cell wall synthesis, although specific studies on this compound are still limited .

Anticancer Properties

Research suggests that quinazolinone derivatives can inhibit specific kinases involved in cancer cell signaling pathways. The unique structure of this compound indicates potential anticancer properties through modulation of these pathways. In vitro studies are needed to confirm its efficacy against various cancer cell lines .

Synthesis and Evaluation

A study investigated the synthesis of related quinazolinone derivatives and their biological activities. The synthesized compounds were evaluated for antibacterial activity using the agar well plate method, showing significant results against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the side chains could enhance biological activity, suggesting that similar approaches could be applied to this compound .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In vitro and in vivo studies to assess its therapeutic efficacy.
  • Structure–activity relationship (SAR) studies to optimize its pharmacological profile.
  • Mechanistic studies to understand its interaction with specific biological targets.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide, and how can purity be optimized?

  • Synthesis Workflow :

  • Step 1 : Bromination of the quinazolinone core at the 6-position using N-bromosuccinimide (NBS) under anhydrous conditions .

  • Step 2 : Introduction of the sulfanylidene group via nucleophilic substitution with thiourea derivatives in dimethylformamide (DMF) at 80°C .

  • Step 3 : Coupling the hexanamide side chain using EDCI/HOBt in dichloromethane (DCM) under nitrogen .

  • Purity Optimization : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures yield >95% purity .

    • Key Data :
ParameterValue/DetailsSource
Reaction Yield (Step 3)65–78%
Purity Post-Purification≥95% (HPLC)

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., bromo group at δ ~7.8 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₂₈H₂₈BrN₃O₃S: ~598.1 Da) .
  • X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the sulfanylidene and methoxyphenyl groups .

Q. What are the compound’s stability profiles under varying storage conditions?

  • Stability Data :

  • Thermal Stability : Decomposes above 200°C (TGA analysis) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanylidene moiety .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity in downstream functionalization?

  • Mechanistic Insight :

  • The 6-bromo group acts as a leaving group, enabling Suzuki-Miyaura cross-coupling for aryl/heteroaryl diversification .
  • Example : Replace bromo with pyridyl groups to enhance solubility and target kinase inhibition .
    • Optimization Table :
Coupling PartnerCatalyst SystemYield (%)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O72
4-Pyridylboronic acidPdCl₂(dppf), Cs₂CO₃, DME68

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in IC₅₀ values for antiproliferative activity (e.g., 2.5 μM vs. 8.7 μM in MCF-7 cells):

  • Root Cause : Variability in assay conditions (e.g., serum concentration, incubation time) .
  • Resolution : Standardize protocols per NIH guidelines (e.g., 10% FBS, 72h incubation) and validate via orthogonal assays (e.g., apoptosis markers) .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Workflow :

  • Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The sulfanylidene group forms hydrogen bonds with Thr766 .
  • MD Simulations : AMBER force fields to assess stability of the quinazoline core in ATP-binding pockets over 100 ns .
    • Validation : Compare predicted ΔG values with experimental SPR data (e.g., Kd = 12 nM predicted vs. 18 nM observed) .

Methodological Challenges and Solutions

Q. Why does the hexanamide side chain exhibit variable pharmacokinetic (PK) profiles in rodent models?

  • PK Analysis :

  • Issue : Low oral bioavailability (F = 15–22%) due to CYP3A4-mediated metabolism .
  • Solution : Introduce methyl groups on the hexanamide chain to block metabolic hotspots (e.g., 4-methyl substitution increases F to 38%) .

Q. How to address low aqueous solubility during formulation for in vivo studies?

  • Formulation Strategies :

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI <0.2) to enhance solubility by 12-fold .
  • Co-Solvent Systems : 10% Cremophor EL in PBS (pH 7.4) achieves 1.2 mg/mL solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.